molecular formula C7H9N3 B2713358 3-Azidotricyclo[2.2.1.02,6]heptane CAS No. 2416229-35-9

3-Azidotricyclo[2.2.1.02,6]heptane

Cat. No.: B2713358
CAS No.: 2416229-35-9
M. Wt: 135.17
InChI Key: ZBQGCWZBBHHMAP-UHFFFAOYSA-N
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Description

3-Azidotricyclo[2.2.1.0²,⁶]heptane is a strained tricyclic hydrocarbon featuring an azide (-N₃) group at the 3-position. Its core structure comprises a bicyclo[2.2.1]heptane framework with an additional bridge between the 2- and 6-positions, creating a rigid, high-energy scaffold . While direct synthesis details are sparse in the provided evidence, analogous tricyclo[2.2.1.0²,⁶]heptane derivatives are synthesized via hydroformylation or aziridination of precursor alkenes .

Properties

IUPAC Name

3-azidotricyclo[2.2.1.02,6]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-10-9-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGCWZBBHHMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidotricyclo[2.2.1.02,6]heptane typically involves the introduction of an azide group into a tricyclo[2.2.1.02,6]heptane framework. One common method is the reaction of tricyclo[2.2.1.02,6]heptane derivatives with sodium azide under appropriate conditions. For example, the reaction can be carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Azidotricyclo[2.2.1.02,6]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or other polar aprotic solvents.

    Cycloaddition: Copper(I) iodide as a catalyst in the presence of an alkyne.

Major Products

Scientific Research Applications

3-Azidotricyclo[2.2.1.02,6]heptane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-Azidotricyclo[2.2.1.02,6]heptane primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .

Comparison with Similar Compounds

Key Insights :

  • The azide group confers unique reactivity but may reduce thermal stability compared to ether or aldehyde derivatives .
  • Oxygen or aldehyde substituents are prioritized in perfumery due to their volatility and odor profiles, whereas azides are avoided in such applications .

Ring System Variations

Comparisons with bicyclic and other tricyclic systems highlight structural and functional differences:

Compound Ring System Functional Groups Applications
3-Azidotricyclo[2.2.1.0²,⁶]heptane Tricyclo[2.2.1.0²,⁶] Azide (-N₃) Click chemistry, bioconjugation
4-Thia-1-azabicyclo[3.2.0]heptane Bicyclo[3.2.0] (penicillin core) β-lactam, thioether, carboxylic acid Antibiotics (e.g., penicillin derivatives)
α-Santalol Tricyclo[2.2.1.0²,⁶] Hydroxyl, isoprenyl Perfumery (sandalwood-like fragrance)

Key Insights :

  • The tricyclo[2.2.1.0²,⁶] framework imposes greater steric strain than bicyclo[3.2.0] systems, influencing reactivity and stability .
  • β-lactam-containing bicyclo[3.2.0] derivatives (e.g., penicillin) are bioactive, whereas tricyclo[2.2.1.0²,⁶] azides may lack inherent antimicrobial activity .

Functional Group Impact on Reactivity

The azide group distinguishes 3-azidotricyclo[2.2.1.0²,⁶]heptane from analogues:

  • Azide vs. Aldehyde : Azides participate in 1,3-dipolar cycloadditions with alkynes, enabling modular synthesis. Aldehydes in similar frameworks (e.g., tricyclo[2.2.1.0²,⁶]heptane-3-carbaldehyde) are used in perfume synthesis via Schiff base formation .
  • Azide vs. Ether : The 3-oxa analogue lacks the azide’s explosive risk, making it safer for industrial applications like fragrances .

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